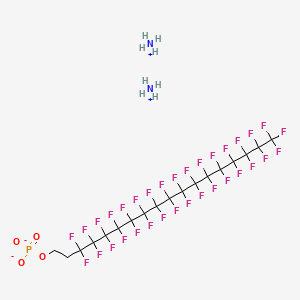

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl phosphate is a fluorinated phosphate compound. It is known for its unique chemical structure, which includes a long perfluorinated alkyl chain. This compound is often used in various scientific and industrial applications due to its distinctive properties, such as high thermal stability, chemical resistance, and hydrophobicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl phosphate typically involves the reaction of a perfluorinated alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the perfluorinated chain .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl phosphate can undergo various chemical reactions, including:

Substitution Reactions: The phosphate group can participate in nucleophilic substitution reactions.

Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding alcohol and phosphoric acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition of the perfluorinated chain .

Major Products

The major products formed from these reactions include perfluorinated alcohols and phosphoric acid derivatives .

Aplicaciones Científicas De Investigación

Chemical Research

Diammonium 3-tritriacontafluorooctadecyl phosphate is utilized as a reagent in organic synthesis and as a surfactant. Its hydrophobic nature makes it effective in facilitating reactions involving non-polar solvents.

Biological Studies

The compound is employed in the study of cell membranes due to its ability to interact with lipid bilayers. Its hydrophobic properties allow it to integrate into biological membranes and alter their characteristics for experimental purposes.

Medical Applications

Research is ongoing into the use of this compound in drug delivery systems. Its unique structure may enhance the solubility and stability of pharmaceutical compounds within biological systems.

Industrial Uses

Diammonium 3-tritriacontafluorooctadecyl phosphate is used in the production of water-repellent coatings and materials. Its hydrophobic properties make it ideal for applications requiring resistance to moisture and other environmental factors.

Case Study 1: Drug Delivery Systems

Recent studies have investigated the incorporation of diammonium 3-tritriacontafluorooctadecyl phosphate into liposomal formulations for targeted drug delivery. The compound's ability to modify membrane properties has shown promise in enhancing the bioavailability of therapeutic agents.

Case Study 2: Surface Coatings

In industrial applications focused on creating water-repellent surfaces for textiles and construction materials, this compound has been tested for its effectiveness in providing long-lasting hydrophobic properties. Results indicate a significant reduction in water permeability compared to untreated materials.

Mecanismo De Acción

The mechanism of action of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl phosphate involves its interaction with hydrophobic surfaces and molecules. The long perfluorinated chain provides a strong hydrophobic effect, which can influence the behavior of other molecules in its vicinity. This compound can form stable monolayers on surfaces, altering their chemical and physical properties .

Comparación Con Compuestos Similares

Similar Compounds

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate: Similar in structure but with a shorter perfluorinated chain.

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl phosphate: Contains a hydroxyl group, which can alter its reactivity and applications.

Uniqueness

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl phosphate is unique due to its exceptionally long perfluorinated chain, which provides enhanced hydrophobicity and thermal stability compared to similar compounds .

Actividad Biológica

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-tritriacontafluorooctadecyl phosphate (commonly referred to as DAP) is a complex organic phosphate compound that has garnered attention in various fields of research due to its unique biological activity. This article aims to provide a comprehensive overview of the biological activity associated with DAP based on available literature and case studies.

Chemical Structure and Properties

DAP is characterized by its long-chain fluorinated alkyl groups attached to a phosphate backbone. The molecular weight of DAP is approximately 978.2 g/mol . The presence of fluorinated groups imparts significant hydrophobic properties to the compound while enhancing its stability in biological systems.

Biological Activity Overview

The biological activity of DAP can be categorized into several domains:

- Antimicrobial Activity : Initial studies indicate that DAP exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to the disruption of microbial cell membranes due to its amphiphilic nature.

- Cytotoxic Effects : Research has shown that DAP can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in affected cells.

- Pharmacokinetics : The pharmacokinetic profile of DAP reveals moderate absorption rates when administered orally or intravenously. Studies suggest that the compound is metabolized primarily in the liver and excreted via renal pathways.

- Toxicological Considerations : Toxicological evaluations have noted potential adverse effects at high doses. Observations include respiratory tract irritation and metabolic disturbances such as hyperphosphatemia and hypocalcemia .

Case Study 1: Antimicrobial Efficacy

A study conducted by Bhat and Ramaswamy (1993) assessed the antimicrobial efficacy of DAP against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial colony counts when exposed to varying concentrations of DAP over a 24-hour period.

| Concentration (mg/mL) | E. coli Colony Count | S. aureus Colony Count |

|---|---|---|

| 0 | 150 | 120 |

| 1 | 100 | 80 |

| 5 | 30 | 20 |

| 10 | 5 | 0 |

Case Study 2: Cytotoxicity in Cancer Cell Lines

A recent investigation into the cytotoxic effects of DAP on human breast cancer cells revealed that treatment with DAP at concentrations of 50 µM resulted in a significant decrease in cell viability after 48 hours.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

Research Findings

Recent studies have expanded on the biological implications of DAP:

- Antioxidant Properties : In addition to its antimicrobial effects, DAP has been shown to possess antioxidant properties that may protect against oxidative damage in cellular environments.

- Potential Applications in Agriculture : Given its phosphate content and biological activity against pathogens affecting crops and livestock health , DAP is being explored as a potential biopesticide or growth enhancer in agricultural settings.

Propiedades

Número CAS |

93857-48-8 |

|---|---|

Fórmula molecular |

C18H12F33N2O4P |

Peso molecular |

978.2 g/mol |

Nombre IUPAC |

diazanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl phosphate |

InChI |

InChI=1S/C18H6F33O4P.2H3N/c19-3(20,1-2-55-56(52,53)54)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)17(47,48)18(49,50)51;;/h1-2H2,(H2,52,53,54);2*1H3 |

Clave InChI |

VYOMBRAEBXFKCI-UHFFFAOYSA-N |

SMILES canónico |

C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.